molecular formula C12H10BrNO2 B1332478 N-benzyl-5-bromofuran-2-carboxamide CAS No. 117845-23-5

N-benzyl-5-bromofuran-2-carboxamide

Cat. No. B1332478
CAS RN: 117845-23-5
M. Wt: 280.12 g/mol
InChI Key: DUZGNGADSRKPPY-UHFFFAOYSA-N
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Description

N-benzyl-5-bromofuran-2-carboxamide is a compound that can be inferred to have a furan ring, a bromine substituent, and a benzyl carboxamide group based on the nomenclature and the context of related compounds in the provided papers. Although none of the papers directly describe N-benzyl-5-bromofuran-2-carboxamide, they do discuss similar furan carboxamide derivatives and their synthesis, properties, and potential applications, which can provide insights into the compound .

Synthesis Analysis

The synthesis of related furan carboxamide compounds typically involves the reaction of furan-2-carbonyl chloride with an appropriate amine, followed by further functionalization. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized using 4-bromoaniline and furan-2-carbonyl chloride in the presence of triethylamine, yielding high product yields . Similarly, benzofuran-2-carboxamide derivatives were synthesized through a Ugi four-component reaction followed by a microwave-assisted Rap–Stoermer reaction . These methods suggest that N-benzyl-5-bromofuran-2-carboxamide could potentially be synthesized through analogous pathways involving the appropriate benzyl amine and brominated furan-2-carbonyl chloride.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring and a carboxamide group. The crystal structures of related compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, have been determined using single-crystal X-ray diffraction, revealing details such as bond lengths, angles, and the presence of intramolecular hydrogen bonds . These structural analyses are crucial for understanding the molecular geometry and potential reactive sites of N-benzyl-5-bromofuran-2-carboxamide.

Chemical Reactions Analysis

Furan carboxamide derivatives can participate in various chemical reactions, including cross-coupling reactions to afford analogues with different substituents . The presence of a bromine atom in the molecule suggests that N-benzyl-5-bromofuran-2-carboxamide could also undergo similar reactions, serving as a precursor for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives are influenced by their molecular structure. For instance, the presence of halogen substituents can affect the compound's melting point, solubility, and reactivity . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can also impact the compound's solid-state properties . These properties are essential for the practical application of N-benzyl-5-bromofuran-2-carboxamide in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Synthesis and Chemical Reactions

  • N-benzyl-5-bromofuran-2-carboxamide is used in chemical reactions involving ortho-alkylation of carboxamides. A study demonstrated that using 8-aminoquinoline-based aryl carboxamides, direct ortho-alkylation can be achieved with high yields and regioselectivity. The reactions proceed without overalkylation and are efficient with secondary bromides and iodides (Fruchey, Monks, & Cook, 2014).

Heterocyclic Chemistry

  • In the field of heterocyclic chemistry, N-benzyl-2H-azirine-2-carboxamides, which are related to N-benzyl-5-bromofuran-2-carboxamide, have been studied for their reaction with dialkyl phosphite, yielding benzamido-N-benzyl-acetamides (Nishiwaki & Fujiyama, 1972).

Biomedical Research

  • N-benzyl-5-bromofuran-2-carboxamide derivatives have been investigated for their cholinesterase inhibitory activity, which is significant in the context of Alzheimer's disease. Some synthesized compounds showed potent butyrylcholinesterase inhibition, suggesting their potential in treating neurodegenerative diseases (Abedinifar et al., 2018).

Antiviral Research

  • Analogs of N-benzyl-5-bromofuran-2-carboxamide, specifically N-benzyl-N-phenylthiophene-2-carboxamide analogues, have shown promise as inhibitors of human enterovirus 71, an important pathogen in pediatric infectious diseases (Pan et al., 2015).

Synthetic Methods

  • N-benzylcarboxamides, including N-benzyl-5-bromofuran-2-carboxamide, can be efficiently cleaved using N-bromosuccinimide at room temperature. This process is essential in organic synthesis for producing various functionalized compounds (Kuang et al., 2007).

properties

IUPAC Name

N-benzyl-5-bromofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c13-11-7-6-10(16-11)12(15)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZGNGADSRKPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354047
Record name N-benzyl-5-bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-bromofuran-2-carboxamide

CAS RN

117845-23-5
Record name N-benzyl-5-bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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